REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=CNN=1.COC(=O)C1C=CC(OCC2CC2)=C(Cl)C=1.CO[C:25](=[O:36])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([O:32][CH:33]([F:35])[F:34])[CH:27]=1>>[F:35][CH:33]([F:34])[O:32][C:28]1[CH:27]=[C:26]([C:25](=[O:36])[CH2:6][C:2]#[N:1])[CH:31]=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)OCC1CC1)Cl)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)OC(F)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was prepared
|
Type
|
CUSTOM
|
Details
|
The crude was precipitated by addition of aqueous HCl
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Name
|
|
Type
|
|
Smiles
|
FC(OC=1C=C(C=CC1)C(CC#N)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |